4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. Common reagents and conditions used in these reactions include:
Reagents: Methyl iodide (CH₃I), sodium hydroxide (NaOH), dimethyl carbonate (DMC), and palladium on carbon (Pd/C).
Conditions: Reflux, room temperature, and hydrogenation
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like methyl iodide (CH₃I) and sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-({4-[(2,4,6-Trimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile: Shares a similar pyrimidine and benzonitrile structure but differs in the substitution pattern.
N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: Another compound with a pyrimidine core, used in different pharmacological contexts.
Uniqueness
4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
833461-53-3 |
---|---|
Molecular Formula |
C21H20N4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[[4-[(2,4,6-trimethylphenyl)methyl]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H20N4/c1-14-10-15(2)20(16(3)11-14)12-19-8-9-23-21(25-19)24-18-6-4-17(13-22)5-7-18/h4-11H,12H2,1-3H3,(H,23,24,25) |
InChI Key |
OECLZEDQQMCEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
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